molecular formula C9H10FN3S B12550651 Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- CAS No. 149634-41-3

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-

Cat. No.: B12550651
CAS No.: 149634-41-3
M. Wt: 211.26 g/mol
InChI Key: SYTQZZSJLXTVMO-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- is a chemical compound with a complex structure that includes a hydrazone and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- and its potential advantages in various applications.

Properties

CAS No.

149634-41-3

Molecular Formula

C9H10FN3S

Molecular Weight

211.26 g/mol

IUPAC Name

[1-(2-fluorophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10FN3S/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)

InChI Key

SYTQZZSJLXTVMO-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1F

Origin of Product

United States

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